molecular formula C17H11Cl2F3N6O B2535496 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 303986-21-2

8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B2535496
CAS RN: 303986-21-2
M. Wt: 443.21
InChI Key: KKGLDUAPEVVQAP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a triazoloquinoxaline ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their ability to form stable structures and interact with various biological targets .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronegative fluorine atoms in the trifluoromethyl group could create a dipole moment, making the compound polar .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the trifluoromethyl group can undergo defluorination under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Quinoxaline Derivatives in Scientific Research

Quinoxalines and their derivatives are explored for their antitumoral properties and as catalysts' ligands. They are synthesized via condensation reactions and exhibit diverse biological activities, including serving as dyes, pharmaceuticals, and antibiotics. Notable examples include echinomycin and levomycin, highlighting the significant role of quinoxaline compounds in medicinal chemistry and biotechnological applications (Aastha Pareek & Dharma Kishor, 2015).

Triazoles and Pyridines in Corrosion Inhibition

Quinoline derivatives, closely related to pyridines, demonstrate substantial effectiveness as anticorrosive materials. Their electron-rich nature allows for stable chelating complexes with metal surfaces, underscoring their importance in materials science for protecting against metallic corrosion (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Heterocyclic Compounds in Biological Applications

Derivatives of heterocyclic compounds such as triazoles, thiazoles, and pyrimidines are widely utilized in the synthesis of optical sensors due to their varied biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, illustrating their versatility in scientific research (Gitanjali Jindal & N. Kaur, 2021).

Application in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their use in manufacturing high-energy materials and anti-corrosion additives exemplifies their broad utility in various industrial sectors (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to study its interactions with various biological targets, which could lead to the development of new drugs or agrochemicals .

properties

IUPAC Name

8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N6O/c18-10-1-2-12-13(6-10)28-8-25-26-15(28)16(29)27(12)4-3-23-14-11(19)5-9(7-24-14)17(20,21)22/h1-2,5-8H,3-4H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLDUAPEVVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

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